4-(4-tert-Butyl-cyclohex-1-enyl)benzonitrile
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Overview
Description
4-(4-tert-Butyl-cyclohex-1-enyl)benzonitrile is an organic compound with the molecular formula C17H21N It is characterized by a cyclohexene ring substituted with a tert-butyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-Butyl-cyclohex-1-enyl)benzonitrile typically involves the reaction of 4-tert-butylcyclohexanone with benzonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butyl-cyclohex-1-enyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-(4-tert-butyl-cyclohex-1-enyl)benzoic acid.
Reduction: Formation of 4-(4-tert-butyl-cyclohex-1-enyl)benzylamine.
Substitution: Formation of 4-(4-tert-butyl-cyclohex-1-enyl)-2-nitrobenzonitrile or 4-(4-tert-butyl-cyclohex-1-enyl)-2-bromobenzonitrile.
Scientific Research Applications
4-(4-tert-Butyl-cyclohex-1-enyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-(4-tert-Butyl-cyclohex-1-enyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexene-1-boronic acid: Similar in structure but contains a boronic acid group instead of a benzonitrile moiety.
4-tert-Butylbenzonitrile: Lacks the cyclohexene ring and has a simpler structure.
Uniqueness
4-(4-tert-Butyl-cyclohex-1-enyl)benzonitrile is unique due to its combination of a cyclohexene ring, tert-butyl group, and benzonitrile moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H21N |
---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
4-(4-tert-butylcyclohexen-1-yl)benzonitrile |
InChI |
InChI=1S/C17H21N/c1-17(2,3)16-10-8-15(9-11-16)14-6-4-13(12-18)5-7-14/h4-8,16H,9-11H2,1-3H3 |
InChI Key |
HGOVQAAGSNUFRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=CC1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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